molecular formula C18H17FN2O2 B5978032 1-benzoyl-N-(4-fluorophenyl)prolinamide

1-benzoyl-N-(4-fluorophenyl)prolinamide

Cat. No. B5978032
M. Wt: 312.3 g/mol
InChI Key: VQAOJNCOPXUKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(4-fluorophenyl)prolinamide, also known as BFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFPP belongs to the class of proline derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

1-benzoyl-N-(4-fluorophenyl)prolinamide exerts its anti-tumor effects by inhibiting the activity of specific enzymes involved in tumor growth and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory effects of this compound are due to its ability to inhibit the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the activity of specific enzymes and receptors in the body, leading to changes in cellular signaling pathways. It also has antioxidant properties and can scavenge free radicals, reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-N-(4-fluorophenyl)prolinamide in lab experiments is its potent anti-tumor and anti-inflammatory properties. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for research on 1-benzoyl-N-(4-fluorophenyl)prolinamide. One potential area of focus is the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate its potential toxicity and side effects in animal models. Finally, more research is needed to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-tumor and anti-inflammatory properties make it a potential candidate for the development of novel cancer and inflammatory disease treatments. However, further research is needed to fully understand its mechanism of action and evaluate its potential toxicity and side effects.

Synthesis Methods

1-benzoyl-N-(4-fluorophenyl)prolinamide can be synthesized by reacting 4-fluorobenzoyl chloride with proline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-benzoyl-N-(4-fluorophenyl)prolinamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.

properties

IUPAC Name

1-benzoyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-8-10-15(11-9-14)20-17(22)16-7-4-12-21(16)18(23)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOJNCOPXUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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